molecular formula C7H5FN2 B1343710 7-fluoro-1H-indazole CAS No. 341-24-2

7-fluoro-1H-indazole

Cat. No. B1343710
CAS RN: 341-24-2
M. Wt: 136.13 g/mol
InChI Key: FQNFMARSNKXCAF-UHFFFAOYSA-N
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Scientific Research Applications

Factor Xa Inhibition

7-fluoro-1H-indazole has been identified as a key moiety in the development of potent and selective inhibitors of factor Xa, a crucial component in the blood coagulation pathway. A study demonstrated that replacing the carbonyl group of an amide in previously known factor Xa inhibitors with a 7-fluoro group on the indazole scaffold significantly enhanced inhibitory potency. This finding is backed by the structure of a factor Xa cocrystal containing 7-fluoroindazole, which showed a hydrogen bond interaction with the protein's beta-sheet domain (Lee et al., 2008).

Pharmacological Properties

Research on fluorinated analogs of marsanidine, a selective α2-adrenoceptor agonist, revealed that the introduction of fluorine into the indazole ring reduced both binding affinity and selectivity. However, the most selective α2-adrenoceptor ligands included 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, suggesting a significant role for the 7-fluoro group in pharmacological properties (Wasilewska et al., 2014).

Enzyme Inhibition

7-fluoro-1H-indazole is also known for its inhibitory effects on enzymes such as Lactoperoxidase (LPO), an enzyme with antimicrobial properties. Research has shown that indazole derivatives, including 7-fluoro-1H-indazole, can act as strong inhibitors of LPO activity, which is crucial for the immune system and has broad applications in various industries (Köksal & Alım, 2018).

Nitric Oxide Synthase Inhibition

7-fluoro-1H-indazole derivatives have been investigated for their inhibitory effects on nitric oxide synthases (NOS). Studies have indicated the potential of these compounds in selectively inhibiting different isoforms of NOS, which is significant in understanding the role of nitric oxide in various biological processes (Moore et al., 1993).

Diuretic Activity

The indazole analogs, including derivatives of 7-fluoro-1H-indazole, have been synthesized and tested for their diuretic activity. These studies contribute to understanding the role of such compounds in regulating fluid balance in organisms (Shutske et al., 1983).

Safety And Hazards

Safety data sheets suggest that 7-Fluoro-1H-indazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised5.


Future Directions

Indazole-containing derivatives, including 7-fluoro-1H-indazole, have been gaining attention due to their wide range of biological properties. They have been investigated for potential applications in various fields, including as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor agents2. The future directions in the research and development of 7-fluoro-1H-indazole will likely continue to explore these areas.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFMARSNKXCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646654
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1H-indazole

CAS RN

341-24-2
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341-24-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Z Alim - Journal of Biochemical and Molecular Toxicology, 2018 - Wiley Online Library
… On the other hand, 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, and 7-fluoro-1H-indazole did not have any inhibition effect on hCA-I and hCA-II. According to these results, 4-bromo-1H-…
Number of citations: 13 onlinelibrary.wiley.com
YK Lee, DJ Parks, T Lu, TV Thieu… - Journal of medicinal …, 2008 - ACS Publications
We have developed a novel series of potent and selective factor Xa inhibitors that employ a key 7-fluoroindazolyl moiety. The 7-fluoro group on the indazole scaffold replaces the …
Number of citations: 70 pubs.acs.org
Z Alım, D Kılıç, Y Demir - Archives of physiology and biochemistry, 2019 - Taylor & Francis
… (C), 7-bromo-1H-indazole (D), 4-chloro-1H-indazole (E), 6-chloro-1H-indazole (F), 7-chloro-1H-indazole (G), 4-fluoro-1H-indazole (H), 6-fluoro-1H-indazole (I), 7-fluoro-1H-indazole (K)] …
Number of citations: 43 www.tandfonline.com
Z Köksal, Z Alim - Drug and chemical toxicology, 2020 - Taylor & Francis
… , 6-Bromo-1H-indazole, 7-Bromo-1H-indazole, 4-chloro-1H-indazole, 6-chloro-1H-indazole, 7-chloro-1H-indazole, 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, 7-fluoro-1H-indazole and …
Number of citations: 13 www.tandfonline.com
A Wasilewska, F Sączewski, AL Hudson… - European Journal of …, 2014 - Elsevier
The aim of these studies was to establish the influence of fluorination of the indazole ring on the pharmacological properties of two selective α 2 -adrenoceptor (α 2 -AR) agonists: 1-[(…
Number of citations: 18 www.sciencedirect.com
D Pal, P Sahu - Current Topics in Medicinal Chemistry, 2022 - ingentaconnect.com
… Some 4-fluoro-1Hindazole, 6-fluoro-1H-indazole, and 7-fluoro-1H-indazole have been noticed not to produce any inhibitory activity against hCA-I and hCA-II. According to these results, …
Number of citations: 6 www.ingentaconnect.com
C Öztürk, S Bayrak, Y Demir, M Aksoy… - Biotechnology and …, 2022 - Wiley Online Library
… (3), 7-chloro-1H-indazole (4), 4-bromo-1H-indazole (5), 6-bromo-1H-indazole (6), 7-bromo-1H-indazole (7), 4-fluoro-1H-indazole (8), 6-fluoro-1H-indazole (9), and 7-fluoro-1H-indazole …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
S TAŞKESENLİOĞLU, A DAŞTAN… - … ON ADVANCES IN …, 2019 - academia.edu
The important role of halogenated compounds in chemistry, combined with the poor economic and environmental efficiency of the common halogenating systems, makes catalytic …
Number of citations: 0 www.academia.edu
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org

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